Cas no 1017968-66-9 (Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate)
![Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1017968-66-9x500.png)
Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate
- N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole
- (Z)-tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methyl-1H-indole-1-carboxylate
- 3-(2-BROMO-2-ETHOXYCARBONYL-VINYL)-2-METHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-Butyl 3-[(1Z)-2-bromo-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methyl-1H-indole-1-carboxylate
- 1017968-66-9
- DTXSID70647426
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- MDL: MFCD11501218
- インチ: InChI=1S/C19H22BrNO4/c1-6-24-17(22)15(20)11-14-12(2)21(18(23)25-19(3,4)5)16-10-8-7-9-13(14)16/h7-11H,6H2,1-5H3/b15-11-
- InChIKey: DFNOQBJMXWGUHQ-PTNGSMBKSA-N
- ほほえんだ: CCOC(=O)/C(=C/C1=C(C)N(C2=CC=CC=C12)C(=O)OC(C)(C)C)/Br
計算された属性
- せいみつぶんしりょう: 407.07300
- どういたいしつりょう: 407.07322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53000
- LogP: 5.03180
Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate セキュリティ情報
Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333444-1g |
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole |
1017968-66-9 | 95%+ | 1g |
$675 | 2023-02-03 | |
Chemenu | CM333444-1g |
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole |
1017968-66-9 | 95%+ | 1g |
$678 | 2021-08-18 |
Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate 関連文献
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Tert-butyl 3-[(z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylateに関する追加情報
Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate (CAS No. 1017968-66-9): An Overview
Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate (CAS No. 1017968-66-9) is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structural features, has shown potential in various applications, including as an intermediate in the synthesis of bioactive molecules and as a tool for probing biological systems.
The structure of Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate is composed of a tert-butyl ester group, a brominated α,β-unsaturated ketone, and a substituted indole ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable starting material for further derivatization and functionalization.
Recent research has highlighted the importance of this compound in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate can exhibit potent anti-inflammatory and anti-cancer activities. These findings have sparked interest in exploring the potential of this compound as a lead structure for drug discovery.
In the context of organic synthesis, Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate serves as a versatile building block. Its reactivity and stability make it suitable for a wide range of synthetic transformations, including nucleophilic additions, metal-catalyzed couplings, and cycloadditions. These reactions can be tailored to introduce various functional groups or modify existing ones, thereby expanding the scope of its applications.
The pharmacological properties of Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxoprop-1-enyl]-2-methylindole-1-carboxylate have been extensively studied. One notable area of research is its ability to modulate enzyme activity. For example, it has been reported to inhibit specific kinases involved in signal transduction pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. This inhibition can lead to therapeutic benefits by disrupting aberrant signaling processes.
Another area of interest is the biological activity of this compound. Studies have demonstrated that derivatives of Tert-butyl 3-[(Z)-2-bromo-3-ethoxy-3-oxopropenyl]-2-methylindole-carboxylate can exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects and improving the therapeutic index of potential drugs.
The synthesis of Tert-butyl 3-[ (Z)-2-bromo - 3 - ethoxy - 3 - oxoprop - 1 - en yl ] - 2 - methylindole - 1 - carboxy late typically involves several steps, including the formation of the indole ring, introduction of the brominated α,β-un saturated ketone moiety, and esterification with tert-butanol. Each step requires careful optimization to achieve high yields and purity levels.
In terms of safety and handling, it is important to note that while Tert-butyl 3-[ (Z)-2-bromo - 3 - ethoxy - 3 - oxoprop - 1 - en yl ] - 2 - methylindole - 1 - carboxy late is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) and ventilation are recommended to ensure a safe working environment.
The future prospects for Tert-butyl 3-[ (Z)-2-bromo - 3 - ethoxy - 3 - oxopropen yl ] - 2 - methylindole-carboxy late are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its pharmacological properties for clinical applications. Additionally, efforts are being made to develop more efficient synthetic routes to enhance its availability for large-scale production.
In conclusion, Tert-butyl 3-[ (Z)-2-bromo - 3 - ethoxy - 3 - oxopropen yl ] - 2 - methylindole-carboxy late (CAS No. 1017968-66-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure and versatile reactivity make it an invaluable tool for advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
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